N-(4-methyl-2-pyridinyl)hexanamide

Description

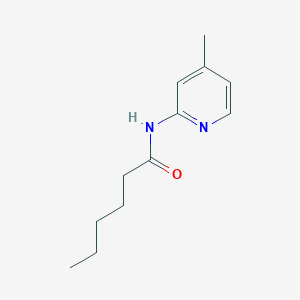

N-(4-methyl-2-pyridinyl)hexanamide is a pyridine-derived amide compound characterized by a hexanamide chain (C₆H₁₁NO) linked to a 4-methyl-substituted pyridine ring. Its molecular formula is C₁₂H₁₇N₂O, with a molecular weight of 205.28 g/mol. The compound’s structure combines the aromaticity of pyridine with the lipophilic hexanamide chain, which may influence solubility and binding interactions.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)hexanamide |

InChI |

InChI=1S/C12H18N2O/c1-3-4-5-6-12(15)14-11-9-10(2)7-8-13-11/h7-9H,3-6H2,1-2H3,(H,13,14,15) |

InChI Key |

DKKDRIBCTVZFKL-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=NC=CC(=C1)C |

Canonical SMILES |

CCCCCC(=O)NC1=NC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Complexity :

- The sulfamoylphenyl analog (C₁₇H₂₂N₄O₃S) has a sulfonamide bridge and pyrimidine ring , increasing molecular weight and polarity compared to the simpler pyridinyl-hexanamide .

- The indole derivative (C₁₇H₂₁N₃O) incorporates a bulky indole group , which enhances aromatic interactions but reduces solubility .

Biological Activity: The indole-based hexanamide exhibits antiplasmodial activity (IC₅₀ = 1.2 µM against Plasmodium falciparum), attributed to its ability to inhibit PfCDPK1, a kinase critical for parasite survival .

Physicochemical Properties :

- Lipophilicity : The hexanamide chain in the target compound increases lipophilicity (logP ≈ 2.8 predicted), whereas the sulfamoylphenyl analog’s polar groups (e.g., sulfonamide) may reduce logP (estimated ~1.5).

- Metabolic Stability : The pivalamide analog (C₁₂H₁₇N₂O₂) contains a tert-butyl group , which is resistant to enzymatic hydrolysis compared to linear hexanamide chains .

Research Implications and Gaps

- Target Compound Potential: While this compound lacks direct activity data, its structural simplicity and pyridine core make it a candidate for fragment-based drug discovery. Pyridine derivatives are often explored as kinase inhibitors or antimicrobial agents.

- Synthetic Accessibility : The sulfamoylphenyl analog requires multi-step synthesis (e.g., sulfonylation and amidation), whereas the target compound could be synthesized more efficiently via direct acylation .

- Comparative Limitations : The absence of bioactivity data for the target compound and the pivalamide analog highlights the need for further biochemical screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.